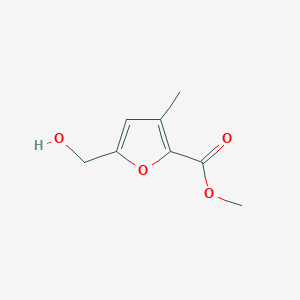

Methyl 5-(hydroxymethyl)-3-methylfuran-2-carboxylate

Description

Properties

IUPAC Name |

methyl 5-(hydroxymethyl)-3-methylfuran-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O4/c1-5-3-6(4-9)12-7(5)8(10)11-2/h3,9H,4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCPHNTNMZIMPOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC(=C1)CO)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701219392 | |

| Record name | Methyl 5-(hydroxymethyl)-3-methyl-2-furancarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701219392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

209853-88-3 | |

| Record name | Methyl 5-(hydroxymethyl)-3-methyl-2-furancarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=209853-88-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 5-(hydroxymethyl)-3-methyl-2-furancarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701219392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-(hydroxymethyl)-3-methylfuran-2-carboxylate typically involves the esterification of 5-(hydroxymethyl)-3-methylfuran-2-carboxylic acid with methanol in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the compound can be produced through the catalytic dehydration of carbohydrates such as fructose or glucose, followed by esterification. This method is advantageous due to the availability of renewable biomass feedstocks .

Types of Reactions:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid, resulting in 5-(carboxymethyl)-3-methylfuran-2-carboxylate.

Reduction: The ester group can be reduced to an alcohol, yielding 5-(hydroxymethyl)-3-methylfuran-2-methanol.

Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

Oxidation: 5-(carboxymethyl)-3-methylfuran-2-carboxylate

Reduction: 5-(hydroxymethyl)-3-methylfuran-2-methanol

Substitution: Various substituted furan derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 5-(hydroxymethyl)-3-methylfuran-2-carboxylate has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Research is ongoing to explore its potential as a drug precursor or active pharmaceutical ingredient.

Industry: It is used in the production of polymers and resins, contributing to the development of sustainable materials

Mechanism of Action

The mechanism of action of Methyl 5-(hydroxymethyl)-3-methylfuran-2-carboxylate involves its interaction with various molecular targets. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The furan ring provides a stable framework that can undergo various chemical transformations, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Methyl 5-(chloromethyl)-3-methylfuran-2-carboxylate

Methyl 5-(hydroxymethyl)furan-2-carboxylate

Methyl 5-(4-formylphenoxymethyl)furan-2-carboxylate

- Structure: Contains a formylphenoxymethyl substituent at position 4.

- Molecular Formula : C₁₄H₁₂O₆ ().

- Key Differences: Extended conjugation from the formylphenoxy group enhances UV absorption, making it suitable for spectroscopic analysis. Higher molecular weight (276.24 g/mol) and reduced solubility in polar solvents compared to the hydroxymethyl analog.

Functional Group Comparisons

5-Hydroxymethylfurfural (5-HMF)

Methyl 5-(((3-bromophenyl)amino)methyl)furan-2-carboxylate

- Structure: Bromophenylamino-methyl substituent at position 5.

- Molecular Formula: C₁₄H₁₃BrNO₃ ().

- Increased molecular weight (331.17 g/mol) and lipophilicity compared to the hydroxymethyl analog.

Spectral and Physicochemical Properties

Biological Activity

Methyl 5-(hydroxymethyl)-3-methylfuran-2-carboxylate is a furan derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and microbiology. This article explores its synthesis, biological properties, and relevant case studies.

Synthesis of this compound

The compound is synthesized from furfuryl alcohol through various chemical reactions, including esterification and acylation processes. The synthesis pathway typically involves the reaction of furfuryl alcohol with different reagents to introduce hydroxymethyl and methyl groups at specific positions on the furan ring.

Anticancer Activity

This compound has been evaluated for its cytotoxic effects against several cancer cell lines, including HeLa (cervical cancer), HepG2 (liver cancer), and Vero (normal kidney cells). The compound exhibits selective cytotoxicity, with notable findings summarized in the following table:

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| This compound | HeLa | 62.37 |

| This compound | HepG2 | 120.06 |

| This compound | Vero | 124.46 |

These results indicate that the compound has a significant inhibitory effect on cancer cell proliferation, particularly against HeLa cells, where it demonstrated the lowest IC50 value .

Antibacterial Activity

In addition to its anticancer properties, this compound has shown antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values for various bacterial strains are detailed in the table below:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 500.00 |

| Bacillus cereus | 500.00 |

| Escherichia coli | 250.00 |

| Bacillus subtilis | 250.00 |

The compound exhibited notable antibacterial effects, particularly against E. coli and B. subtilis, suggesting its potential as an antimicrobial agent .

The biological activity of this compound is believed to be linked to its structural features, particularly the furan ring which is known for its reactivity and ability to interact with biological macromolecules. The presence of hydroxymethyl and methyl groups enhances its solubility and bioavailability, contributing to its efficacy against cancer cells and bacteria.

Case Studies

- Anticancer Efficacy : A study evaluated the compound's effect on HeLa cells using MTT assays, revealing that it induced apoptosis in a dose-dependent manner. The study highlighted the role of specific substituents in enhancing anticancer activity, suggesting that modifications to the furan core could yield even more potent derivatives .

- Antibacterial Properties : Another investigation focused on the antibacterial effects against clinical isolates of E. coli and S. aureus. The results indicated that this compound significantly inhibited bacterial growth, supporting its potential application in treating bacterial infections .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 5-(hydroxymethyl)-3-methylfuran-2-carboxylate?

- Methodological Answer : Synthesis typically involves esterification of the corresponding carboxylic acid (e.g., using methanol under acidic conditions) or functionalization of pre-existing furan derivatives. For example, boronic ester intermediates, such as 5-Methylfuran-2-boronic acid pinacol ester, can undergo cross-coupling reactions to introduce substituents . Multi-step procedures for structurally similar compounds, such as spirobenzofuran carboxylates, often employ catalytic systems or protecting group strategies to achieve regioselectivity .

Q. How is the purity and identity of this compound verified in research settings?

- Methodological Answer : High-performance liquid chromatography (HPLC) is widely used for purity assessment, as demonstrated for related hydroxymethyl furan derivatives . Structural confirmation relies on nuclear magnetic resonance (NMR) spectroscopy (e.g., H, C, 2D-COSY) and mass spectrometry. X-ray crystallography, applied to 5-(Hydroxymethyl)furan-2-carboxylic acid, provides definitive proof of molecular geometry .

Q. What safety precautions are recommended when handling this compound?

- Methodological Answer : Safety data sheets for analogous compounds (e.g., 5-(Methoxymethyl)furan-2-carbaldehyde) emphasize using personal protective equipment (PPE), fume hoods, and avoiding inhalation or skin contact . Emergency protocols include rinsing exposed areas with water and consulting safety sheets for first-aid measures.

Advanced Research Questions

Q. What strategies resolve contradictions in spectral data during structural elucidation?

- Methodological Answer : Discrepancies in NMR or mass spectra may arise from tautomerism or steric effects. Combining techniques like 2D-NMR (HSQC, HMBC) with X-ray crystallography, as seen in the structural determination of 5-(Hydroxymethyl)furan-2-carboxylic acid, clarifies ambiguities . Computational modeling (DFT calculations) can also predict spectral patterns for comparison .

Q. How can researchers design experiments to investigate the compound's reactivity under varying conditions?

- Methodological Answer : Systematic studies on substituent reactivity (e.g., hydroxymethyl or methyl groups) can employ oxidation, acetylation, or cross-coupling reactions. For example, the boronic ester functionality in 5-Methylfuran-2-boronic acid pinacol ester enables Suzuki-Miyaura coupling to explore electronic effects . Solvent polarity, temperature, and catalyst selection (e.g., Pd-based) are critical variables to optimize yields .

Q. What are the challenges in crystallizing this compound, and how can they be addressed?

- Methodological Answer : Hygroscopicity and polymorphism complicate crystallization. Techniques such as slow solvent evaporation (e.g., using ethanol/water mixtures) and seeding, as applied to structurally similar furan carboxylates, improve crystal quality . Anti-solvent addition (e.g., hexane) or temperature-gradient methods may also induce nucleation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.